Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate has been utilized in the synthesis of new pyrimidine derivatives, showcasing its versatility in creating compounds with potential antimicrobial properties. This demonstrates the chemical's role in developing new therapeutic agents against microbial infections (Farag, Kheder, & Mabkhot, 2008).
Inhibitory Activity on Acetylcholinesterase
Research has explored the modification of this compound derivatives to act as acetylcholinesterase inhibitors. This application is crucial for developing treatments for neurological disorders like Alzheimer's disease, where enzyme inhibition can play a therapeutic role (Contreras et al., 2001).
Herbicidal Activities
The compound has been foundational in synthesizing novel herbicidal agents. Specifically, derivatives have shown efficacy in inhibiting chlorophyll at minimal concentrations, demonstrating significant potential in agricultural applications as bleaching herbicides (Xu et al., 2008).
Water Oxidation Catalysts
A notable application in energy and environmental science is the compound's role in synthesizing new families of ruthenium complexes for water oxidation. These complexes are critical for advancing sustainable energy solutions, highlighting the compound's contribution to renewable energy technologies (Zong & Thummel, 2005).
Antioxidant Activity
Derivatives of this compound have been investigated for their antioxidant activities. These studies reveal the compound's potential in creating therapeutics that combat oxidative stress-related diseases, showcasing a broad spectrum of biomedical applications (Zaki et al., 2017).
Mechanism of Action
Mode of action
The mode of action of pyridazines and pyridazinones can vary widely depending on the specific compound and its targets . Without specific information on “Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical pathways
Pyridazines and pyridazinones can affect various biochemical pathways, depending on their specific targets . Again, without specific information on “this compound”, it’s hard to say which pathways it might affect.
Biochemical Analysis
Biochemical Properties
Ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. The pyridazine ring’s unique properties contribute to its interactions with enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways . Additionally, the compound’s interaction with other proteins and enzymes can influence various physiological processes, including anti-inflammatory, anticancer, and antimicrobial activities .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. Its influence on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to inhibit PDE enzymes can lead to altered signaling pathways involving cAMP and cGMP, which can affect processes such as cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on gene expression can result in changes in the production of proteins involved in inflammation, cell cycle regulation, and other critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s pyridazine ring allows it to form hydrogen bonds and π-π stacking interactions with target molecules, enhancing its binding affinity . By inhibiting PDE enzymes, the compound increases intracellular levels of cAMP and cGMP, leading to downstream effects on various signaling pathways . Additionally, the compound’s interaction with transcription factors and other regulatory proteins can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyridazine derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some compounds showing sustained activity over extended periods
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect . It is crucial to determine the optimal dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . Pyridazine derivatives have been shown to undergo metabolic transformations, including oxidation, reduction, and conjugation reactions . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its polarity and hydrogen-bonding capacity, play a role in its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with mitochondrial proteins can influence mitochondrial function and energy metabolism . Investigating the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 6-(4-methylpiperidin-1-yl)pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-5-12(15-14-11)16-8-6-10(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRAELTNQQOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.